(1,3,4-Thiadiazol-2-yl)methanamine dihydrochloride

Description

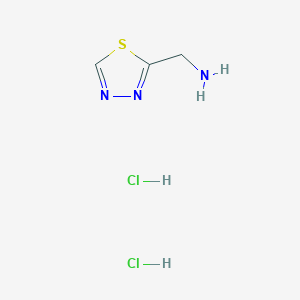

(1,3,4-Thiadiazol-2-yl)methanamine dihydrochloride is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methanamine group at the 2-position, forming a dihydrochloride salt. The 1,3,4-thiadiazole ring contains two nitrogen atoms and one sulfur atom, contributing to its electron-deficient aromatic character. The dihydrochloride salt enhances water solubility, making it suitable for formulation in biological studies.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,3,4-thiadiazol-2-ylmethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3S.2ClH/c4-1-3-6-5-2-7-3;;/h2H,1,4H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHABMNDYNZCHNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(S1)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Cl2N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2060063-87-6 | |

| Record name | 1-(1,3,4-thiadiazol-2-yl)methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3,4-Thiadiazol-2-yl)methanamine dihydrochloride typically involves the reaction of 1,3,4-thiadiazole derivatives with appropriate amine precursors. One common method involves the reaction of 2-amino-1,3,4-thiadiazole with formaldehyde and hydrochloric acid to yield the desired compound . The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(1,3,4-Thiadiazol-2-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Antimicrobial Activity

Research indicates that (1,3,4-thiadiazol-2-yl)methanamine dihydrochloride exhibits significant antimicrobial properties. Similar compounds have shown effectiveness against various pathogens, making them potential candidates for drug development aimed at treating infections. Studies have reported that derivatives of thiadiazole moiety possess higher antimicrobial activities compared to standard antibiotics, suggesting that this compound could serve as a lead in developing new antimicrobial agents .

Anticancer Potential

The compound's ability to inhibit certain enzymes or disrupt cellular processes in cancerous tissues has been highlighted in preliminary studies. Its structural characteristics allow it to interact with biological targets relevant to cancer treatment. Further research is needed to fully elucidate these interactions and their therapeutic implications .

Pharmaceutical Development

Due to its biological activity, this compound is being explored as a potential drug candidate for various therapeutic applications, including anti-infective and anticancer therapies. The compound's reactivity can be leveraged to create derivatives with improved pharmacological properties .

Agrochemicals

The compound is utilized in the production of agrochemicals, where its antimicrobial properties can be beneficial in developing fungicides or pesticides. The efficacy of thiadiazole derivatives against plant pathogens suggests potential applications in agricultural science .

Chemical Synthesis

This compound serves as a building block for synthesizing more complex molecules in chemical research. Its unique structure allows chemists to explore novel compounds with tailored properties for various industrial applications .

Case Study: Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of thiadiazole derivatives found that compounds similar to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of traditional antibiotics, indicating a promising alternative for treating resistant bacterial infections .

Case Study: Anticancer Activity

In another study focused on anticancer activity, researchers synthesized several derivatives of this compound and evaluated their cytotoxic effects on cancer cell lines. Results showed that certain derivatives had enhanced cytotoxicity compared to the parent compound, highlighting the potential for developing more effective cancer therapies based on this scaffold .

Mechanism of Action

The mechanism of action of (1,3,4-Thiadiazol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of microorganisms by interfering with their metabolic processes. In cancer cells, it may induce apoptosis (programmed cell death) by targeting specific signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Structural Analogues in the 1,3,4-Thiadiazole Family

2-(1,3,4-Thiadiazol-2-yl)ethanamine Dihydrochloride

- Structure : Substituted with an ethanamine (two-carbon chain) instead of methanamine.

- Molecular Formula : C₄H₉Cl₂N₃S (MW: 202.11) .

- Key Differences :

5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine Dihydrochloride

- Structure: Features an aminoethyl substituent at the 5-position and an amine at the 2-position.

- Molecular Formula : C₄H₁₀Cl₂N₄S (MW: 217.12) .

- May exhibit enhanced binding to biological targets due to additional functional groups.

(5-Methyl-1,3,4-thiadiazol-2-yl)methanamine Hydrochloride

- Structure : Methyl group at the 5-position; hydrochloride salt (vs. dihydrochloride).

- Molecular Formula : C₄H₈ClN₃S (MW: 165.65) .

- Hydrochloride salt (one Cl⁻) reduces solubility compared to dihydrochloride forms .

(5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)methanamine Dihydrochloride

- Structure : Pyridinyl substituent at the 5-position.

- Molecular Formula : C₈H₁₀Cl₂N₄S (MW: 265.16) .

- Likely exhibits higher biological activity due to extended conjugation and target affinity .

Analogues in Related Heterocyclic Systems

(4-Methylthiazol-2-yl)methanamine Dihydrochloride

- Structure : Thiazole ring (one sulfur, one nitrogen) instead of thiadiazole.

- Molecular Formula : C₅H₁₀Cl₂N₂S (MW: 201.12) .

- Key Differences :

Comparative Data Table

Biological Activity

(1,3,4-Thiadiazol-2-yl)methanamine dihydrochloride is a synthetic compound characterized by a thiadiazole ring, which is known for its diverse biological activities. The compound has garnered attention in medicinal chemistry due to its potential applications in treating infections and cancer. This article reviews its biological activity, focusing on antimicrobial, antifungal, and anticancer properties, along with relevant case studies and research findings.

The chemical formula of this compound is C₃H₇Cl₂N₃S. The dihydrochloride form enhances its solubility in aqueous environments, facilitating biological applications. Its structure includes both amine and thiadiazole functionalities, which contribute to its reactivity and interaction with biological targets .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . It has been shown to inhibit the growth of various pathogens by interfering with their metabolic processes. The compound's mechanism of action may involve targeting specific enzymes or pathways critical for microbial survival .

Table 1: Antimicrobial Activity Overview

| Pathogen Type | Inhibition Mechanism | Observed Activity |

|---|---|---|

| Bacteria | Inhibition of cell wall synthesis | Effective against E. coli |

| Fungi | Disruption of cell membrane integrity | Effective against Candida spp. |

| Viruses | Interference with viral replication | Limited activity reported |

Antifungal Activity

The antifungal properties of this compound are particularly notable. It has demonstrated effectiveness against various fungal strains, making it a candidate for developing new antifungal agents. The mechanism likely involves disrupting the integrity of fungal cell membranes .

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. It exhibits cytotoxic effects against various cancer cell lines, including human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cells.

Case Study: Cytotoxic Effects

In a study evaluating the cytotoxicity of thiadiazole derivatives:

- IC50 Values : The compound showed IC50 values ranging from 0.74 to 10.0 μg/mL across different cell lines.

- Mechanism : Induction of apoptosis was observed through mitochondrial membrane potential changes and DNA fragmentation analysis .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 Value (μg/mL) | Mechanism of Action |

|---|---|---|

| HCT116 | 3.29 | Apoptosis induction |

| H460 | 10 | Cell cycle arrest |

| MCF-7 | 5 | Mitochondrial disruption |

The biological activity of this compound is attributed to its interaction with specific molecular targets:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (1,3,4-Thiadiazol-2-yl)methanamine dihydrochloride, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves cyclization of thiosemicarbazide derivatives under acidic or basic conditions. For example, analogous thiadiazole compounds are synthesized via refluxing precursor hydrazides in solvents like DMSO, followed by distillation under reduced pressure and crystallization from ethanol-water mixtures to improve purity . Key optimization steps include:

- Temperature control : Maintaining reflux temperatures (e.g., 100–120°C) to ensure complete cyclization.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.

- Purification : Recrystallization or column chromatography to isolate the hydrochloride salt, with yields improved by slow cooling of saturated solutions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- NMR spectroscopy : H and C NMR confirm proton environments and carbon frameworks, with DO as a solvent to resolve amine and hydrochloride proton signals .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., CHClNS, MW 213.08 g/mol) and fragmentation patterns .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%), using mobile phases like acetonitrile/water with 0.1% TFA .

- X-ray crystallography : Resolves crystal structure and salt formation, critical for confirming dihydrochloride stoichiometry .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- Derivatization : Introduce substituents at the thiadiazole ring (e.g., alkyl, aryl, or heteroaryl groups) to modulate electronic and steric effects. For example, methyl or chloro groups at the 4-position can alter lipophilicity and binding affinity .

- In vitro assays : Test derivatives against target enzymes (e.g., kinases, proteases) using fluorescence-based assays or microbial growth inhibition studies (e.g., MIC determination for antimicrobial activity).

- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to active sites, while QSAR models correlate substituent properties (logP, polar surface area) with activity .

Q. What strategies are recommended for resolving contradictions in reported biological activity data across different studies involving (1,3,4-Thiadiazol-2-yl)methanamine derivatives?

- Methodological Answer :

- Reproducibility checks : Replicate assays under standardized conditions (e.g., pH, temperature, solvent composition) to isolate variables. For instance, discrepancies in IC values may arise from differing buffer systems .

- Meta-analysis : Aggregate data from multiple studies to identify trends, using statistical tools (e.g., ANOVA) to account for batch-to-batch variability in compound purity .

- Mechanistic studies : Use techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to directly measure binding constants and validate target engagement .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.